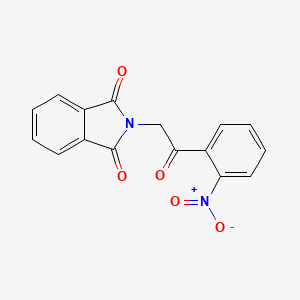![molecular formula C13H14N2O4S B2471091 (2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 444544-43-8](/img/structure/B2471091.png)
(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiazolidine ring, and an acetic acid group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound similar to yours, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, has been reported . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carboxylic acids like the acetic acid group in your compound can donate hydrogen ions if a base is present to accept them .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Biological Potential and Synthetic Development
Compounds containing the 1,3-thiazolidin-4-one nucleus, like the one mentioned, are of significant interest in medicinal chemistry due to their broad biological activities. Such compounds, including functionalized analogs like glitazones and rhodanines, have been explored for their pharmacological importance. The synthesis of these compounds dates back to the mid-nineteenth century, showcasing their long history in drug development. Recent advancements have focused on green chemistry approaches for their synthesis, reflecting a shift towards environmentally friendly methods without compromising their biological efficacy. These compounds show promise against various diseases, indicating a promising future in medicinal chemistry (Santos, Jones, & Silva, 2018).
Bioactivity of Thiazolidin-4-Ones
A review focused on the biological activities of thiazolidin-4-ones published in recent years highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules and their biological activity was also discussed, providing insights for the design of more efficient drug agents. This demonstrates the vast potential of thiazolidin-4-ones in developing new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).
Environmental Science
Wastewater Treatment
The pesticide production industry, which uses compounds like 2,4-dichlorophenoxyacetic acid and related phenoxy herbicides, generates high-strength wastewater containing toxic pollutants. The combination of biological processes and granular activated carbon has been used to treat such wastewater, showing significant removal efficiencies. This highlights the relevance of chemical compounds in understanding and mitigating environmental pollution (Goodwin, Carra, Campo, & Soares, 2018).
Biochemistry
Pharmacological Characteristics of Analog Compounds
Vanillic acid, a flavoring agent derived from the oxidation of vanillin, has been studied for its antioxidant, anti-inflammatory, and neuroprotective properties. Its pharmacological impact, especially in oxidative stress-induced neurodegeneration, is a point of interest. This suggests that the structural analogs and derivatives of complex organic compounds, including those related to the specified chemical, have diverse applications in both food and pharmaceutical industries (Ingole et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-15-12(18)10(7-11(16)17)20-13(15)14-8-3-5-9(19-2)6-4-8/h3-6,10H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUQUUNJEWLFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2471008.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2471012.png)
![6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2471015.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)
![(E)-2-(benzylsulfonyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2471029.png)
